4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Description
4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide (molecular formula: C₁₆H₁₂ClN₃O₄S, molecular weight: 377.8 g/mol) is a benzothiazole derivative featuring an ethoxy group at the 6-position of the benzothiazole ring and a 4-chloro-2-nitrobenzamide moiety attached via an amide linkage . Key physicochemical properties include a logP of 4.7162 (indicating high lipophilicity), 8 hydrogen bond acceptors, and a polar surface area of 73.295 Ų, which suggests moderate solubility in aqueous media . Its structural uniqueness lies in the combination of electron-withdrawing groups (nitro and chloro) and the ethoxy substituent, which may influence both its chemical reactivity and biological interactions.
Properties
IUPAC Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-2-24-10-4-6-12-14(8-10)25-16(18-12)19-15(21)11-5-3-9(17)7-13(11)20(22)23/h3-8H,2H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXFCMJPHUDBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.
Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: Finally, the chlorinated nitrobenzothiazole is reacted with 4-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions to form corresponding derivatives.
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, bases like sodium hydroxide, and oxidizing agents like potassium permanganate.
Scientific Research Applications
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- 2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-4-Nitrobenzamide () Structure: Replaces the 6-ethoxy group with a 6-methyl substituent and introduces a phenyl linker. Molecular Formula: C₂₁H₁₄ClN₃O₃S (MW: 424.87 g/mol). The phenyl linker may alter π-π stacking interactions with biological targets.
- 2-(4-Chlorobenzoyl)-N-(6-Methyl-1,3-Benzothiazol-2-yl)Benzamide () Structure: Features a 4-chlorobenzoyl group instead of nitrobenzamide. Molecular Formula: C₂₂H₁₅ClN₂O₂S (MW: 406.88 g/mol). The benzoyl group may enhance binding to hydrophobic enzyme pockets .
Heterocyclic Core Modifications
- 4-Chloro-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-2-Nitrobenzamide ()
- Structure : Replaces benzothiazole with a 1,3,4-thiadiazole ring.
- Molecular Formula : C₁₀H₇ClN₄O₃S (MW: 298.7 g/mol).
- Key Differences : The thiadiazole core has reduced aromaticity compared to benzothiazole, which may decrease stability but improve metabolic clearance. Lower molecular weight and logP (estimated ~3.5) suggest better aqueous solubility .
Pharmacological and Physicochemical Comparison
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural analogs.
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